(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, an ethoxyphenyl group, and a thiazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The ethoxyphenyl group is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the bromine atom is added through a halogenation reaction using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a particular metabolite .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogen atom and a carboxylic acid group.
Vanillin acetate: Shares a similar aromatic structure with functional groups that can undergo similar chemical reactions.
Bromomethyl methyl ether: Contains a bromine atom and an ether group, making it chemically similar.
Uniqueness
(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: is unique due to its combination of a thiazolidinone ring, an ethoxyphenyl group, and a bromine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H14BrN3O3S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
5-(5-bromo-2-oxoindol-3-yl)-4-(4-ethoxyanilino)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C19H14BrN3O3S/c1-2-26-12-6-4-11(5-7-12)21-17-16(27-19(25)23-17)15-13-9-10(20)3-8-14(13)22-18(15)24/h3-9,21H,2H2,1H3,(H,23,25) |
InChI Key |
BFRNBLRLXSGPPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br |
Origin of Product |
United States |
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